

physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

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Compound of Interest

Compound Name: *Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate*

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An In-depth Technical Guide to (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic molecule of interest in medicinal chemistry and drug discovery. As a derivative of γ -butyrolactone, a scaffold known for a wide range of biological activities, this compound holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, detailed experimental protocols for its synthesis, and an exploration of its potential, yet currently uncharacterized, biological significance. The information is presented to support further research and application in drug development.

Chemical and Physical Properties

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, with the CAS number 87219-29-2, possesses a molecular formula of $C_{12}H_{13}NO_4$ and a molecular weight of 235.24 g/mol [\[1\]](#). While specific experimental data for the (S)-enantiomer is limited, the physical and chemical

properties are expected to be similar to its racemic mixture and the more extensively studied (R)-enantiomer.

Table 1: Physical and Chemical Properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₄	[1]
Molecular Weight	235.24 g/mol	[1]
CAS Number	87219-29-2	
Appearance	Off-white solid	[2]
Melting Point	105-109 °C (for the corresponding (R)-enantiomer)	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.	[4]
Boiling Point (Predicted)	466.1±44.0 °C	[3]
Density (Predicted)	1.27 g/cm ³	[2] [5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. While a complete set of spectra for the (S)-enantiomer is not readily available in the public domain, data for the (R)-enantiomer can be used as a reliable reference, as the spectra (excluding optical rotation) will be identical.

Table 2: Spectroscopic Data for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Technique	Data
¹ H NMR (DMSO-d ₆)	δ 7.88 (d, 1H), 7.36 (m, 5H), 5.05 (s, 2H), 4.43 (dd, 1H), 4.32 (m, 1H), 4.11 (dd, 1H), 2.86 (dd, 1H), 2.39 (dd, 1H)
¹³ C NMR	Data not currently available for the (S)-enantiomer.
Infrared (IR)	Data not currently available for the (S)-enantiomer.
Mass Spectrometry (MS)	Data not currently available for the (S)-enantiomer.

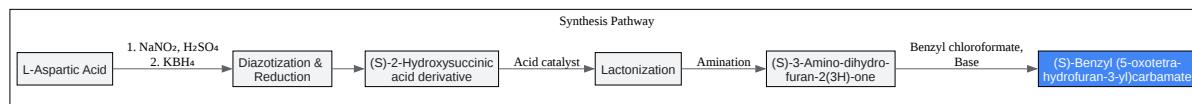
Experimental Protocols

The synthesis of enantiomerically pure (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is of significant interest. A common strategy involves the use of a chiral starting material, such as L-aspartic acid. The following is a generalized experimental protocol based on established chemical transformations for the synthesis of related compounds.

Synthesis from L-Aspartic Acid

This multi-step synthesis involves the formation of the γ -butyrolactone ring from L-aspartic acid, followed by the introduction of the benzyloxycarbonyl protecting group.

Workflow for the Synthesis of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate



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Caption: Synthetic route from L-aspartic acid.

Step 1: Diazotization and Reduction of L-Aspartic Acid L-aspartic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently reduced, for instance with potassium borohydride, to yield an (S)-2-hydroxysuccinic acid derivative.

Step 2: Lactonization The resulting hydroxy diacid or its ester derivative is subjected to acidic conditions to promote intramolecular cyclization, forming the γ -butyrolactone ring.

Step 3: Introduction of the Amino Group The hydroxyl group at the 3-position is converted to an amino group. This can be achieved through various methods, such as conversion to a leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

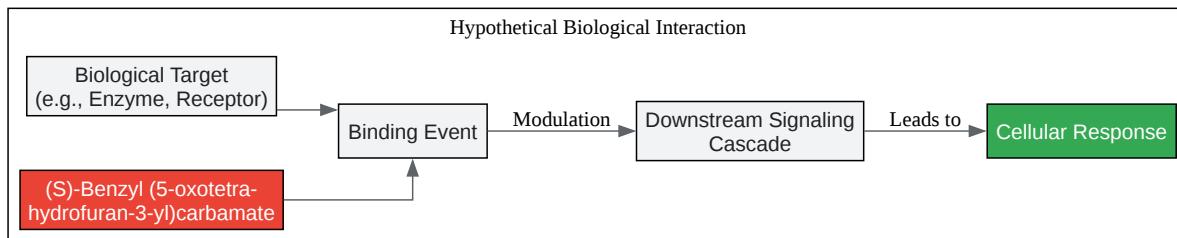
Step 4: Carbamate Formation The resulting (S)-3-aminodihydrofuran-2(3H)-one is reacted with benzyl chloroformate in the presence of a base to yield the final product, (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, the γ -butyrolactone core is a well-established pharmacophore present in numerous natural products and synthetic molecules with diverse biological functions. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[6][7][8][9][10]}

The introduction of the benzyloxycarbonylamino side chain at the chiral center of the lactone ring offers possibilities for specific interactions with biological targets. It is hypothesized that this compound could act as an inhibitor of enzymes or a modulator of receptor signaling. Further screening and biological evaluation are necessary to elucidate its specific mechanism of action.

Hypothetical Target Interaction Workflow



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Caption: Potential mechanism of biological action.

Future Directions

The comprehensive characterization of (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate presents several avenues for future research. The immediate priorities include:

- Complete Spectroscopic Analysis: Obtaining and reporting detailed ^{13}C NMR, IR, and mass spectrometry data for the (S)-enantiomer.
- Enantioselective Synthesis Optimization: Developing and optimizing a high-yield, enantioselective synthesis protocol.
- Biological Screening: Conducting a broad range of biological assays to identify potential therapeutic applications. This could include screening against various cancer cell lines, bacterial and fungal strains, and specific enzyme targets.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the key structural features required for any observed biological activity.

Conclusion

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a promising chiral molecule with potential for drug discovery. This technical guide has summarized the currently available information on

its physical and chemical properties and provided a framework for its synthesis. The lack of data on its biological activity highlights a significant opportunity for further investigation. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration of novel therapeutic agents.

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